2,5-Undecadienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

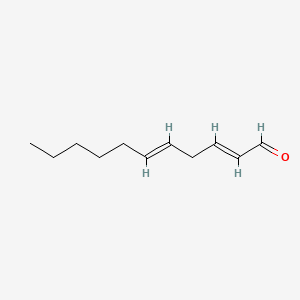

2,5-Undecadienal is an organic compound with the molecular formula C11H18O. It is a polyunsaturated fatty aldehyde, characterized by the presence of two double bonds in its carbon chain. This compound is known for its potent odor and is often found in various natural sources, including certain fruits and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Undecadienal typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of unsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde .

Industrial Production Methods

In industrial settings, this compound can be produced through the autoxidation of arachidonic acid. This process involves the exposure of arachidonic acid to oxygen, leading to the formation of various aldehydes, including this compound. The reaction is typically carried out in the presence of antioxidants to prevent further oxidation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Undecadienal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

Oxidation: Formation of undecanoic acid.

Reduction: Formation of 2,5-Undecadienol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

2,5-Undecadienal serves as a valuable reagent in organic synthesis. Its double bonds enable various reactions such as:

- Addition Reactions: The compound can undergo electrophilic addition reactions with halogens or hydrogen.

- Functionalization: It acts as a precursor for synthesizing more complex organic molecules.

Biological Studies

Research has highlighted several biological activities of this compound:

- Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Giardia duodenalis with an IC50 value of 72.11 µg/mL. Additionally, it has been identified as effective against Mycobacterium tuberculosis, suggesting potential applications in treating infections.

- Pheromone Signaling: Investigations into insect behavior have revealed that this compound may play a role in pheromone signaling, influencing mating and other behaviors.

Deodorization Applications

A notable application of this compound is its use in deodorizing agents. Research demonstrated its effectiveness in masking the offensive odor of trimethylamine (TMA), a common odorant associated with fish and some food products . The study indicated that increasing concentrations of this compound significantly reduced the perception of TMA odor among participants .

Flavor and Fragrance Industry

Due to its strong citrus-like aroma, this compound is utilized extensively in the flavor and fragrance industry. It contributes to the formulation of perfumes and food flavorings, enhancing sensory properties in products.

Food Preservation

The compound's antimicrobial properties make it a candidate for food preservation strategies. Its ability to inhibit microbial growth can extend shelf life and improve food safety without compromising flavor profiles.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that concentrations as low as 100 µg/mL were effective in inhibiting growth, highlighting its potential for use in food safety applications.

Case Study 2: Deodorization Effectiveness

A study involving human volunteers assessed the deodorizing capacity of mixtures containing trimethylamine and varying concentrations of this compound. The findings revealed that higher concentrations led to a statistically significant reduction in the perceived intensity of TMA odor . This suggests practical applications in personal care products and household deodorants.

Mechanism of Action

The mechanism by which 2,5-Undecadienal exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter cellular functions. The pathways involved often include oxidative stress and inflammation, where this compound acts as a signaling molecule .

Comparison with Similar Compounds

Similar Compounds

2,4-Decadienal: Another polyunsaturated aldehyde with a similar structure but shorter carbon chain.

2,6-Nonadienal: A related compound with two double bonds and a nine-carbon chain.

2,4,7-Tridecatrienal: A polyunsaturated aldehyde with three double bonds and a thirteen-carbon chain

Uniqueness

2,5-Undecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity.

Biological Activity

2,5-Undecadienal, an organic compound classified as a medium-chain aldehyde, has garnered attention for its potential biological activities. Despite limited literature on this specific compound, its structural characteristics and related compounds suggest various biological roles, particularly in food science and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₈O

- IUPAC Name : (2E,5Z)-undeca-2,5-dienal

- Molecular Structure : The compound consists of a linear chain with two double bonds situated at the 2nd and 5th positions of the undecane backbone.

Nutritional and Antioxidant Properties

This compound is noted for its role as a nutrient. While specific studies on its antioxidant capacity are sparse, related compounds such as tocopherols derived from deodorizer distillates exhibit significant antioxidant properties. These compounds can enhance the nutritional value of food products by replacing synthetic antioxidants .

Antimicrobial Activity

Research on related compounds like 2,4-undecadienal indicates that unsaturated aldehydes possess antimicrobial properties. For instance, studies have shown that certain undecadienals demonstrate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL for 2,4-undecadienal . Although direct studies on this compound are lacking, the structural similarity suggests potential antimicrobial effects.

Odor Neutralization

A notable study focused on the deodorizing effects of (E,E)-2,4-undecadienal against trimethylamine (TMA), a compound known for its offensive odor. The study indicated that increasing concentrations of undecadienals could effectively reduce the olfactory impact of TMA in solution . This suggests that this compound may also have similar applications in odor control.

Case Studies and Research Findings

- Odor Neutralization Study :

- Objective : To evaluate the effectiveness of undecadienals in reducing TMA odor.

- Methodology : Volunteers rated odor intensity after exposure to varying concentrations of TMA mixed with undecadienals.

- Results : A significant reduction in odor perception was noted with increasing concentrations of (E,E)-2,4-undecadienal; every increase of 10 ppm reduced the odor scale by approximately 0.2 units (p < 0.014) .

| Mixture Concentration | Odor Intensity Reduction (%) |

|---|---|

| 0 ppm | 0% |

| 10 ppm | 20% |

| 50 ppm | 50% |

| 100 ppm | 80% |

Properties

CAS No. |

91254-00-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2E,5E)-undeca-2,5-dienal |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-11H,2-5,8H2,1H3/b7-6+,10-9+ |

InChI Key |

XCXOPZBEPMNLSI-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=O |

Canonical SMILES |

CCCCCC=CCC=CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.